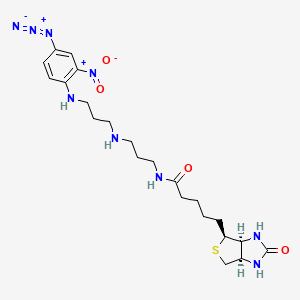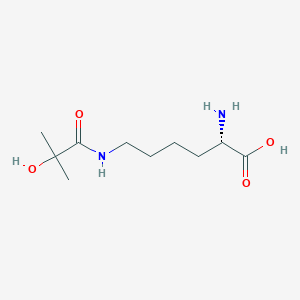
N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of an azido group, a nitrophenyl group, and a biotinylated norspemidine moiety, making it a valuable tool in biochemical research and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine typically involves multiple steps, starting with the preparation of the azido-nitrophenyl intermediate. This intermediate is then coupled with biotinylated norspemidine under specific reaction conditions. The key steps include:
Preparation of 4-Azido-2-nitrophenyl Intermediate: This involves the nitration of a suitable aromatic precursor followed by azidation.
Coupling Reaction: The azido-nitrophenyl intermediate is reacted with biotinylated norspemidine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine undergoes various chemical reactions, including:
Photolysis: Exposure to UV light results in the formation of a highly reactive nitrene species.
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Photolysis: UV light (320-350 nm) is used to activate the azido group.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can react with the azido group.
Major Products Formed
Photolysis: Formation of nitrene intermediates.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine has a wide range of applications in scientific research:
Biochemical Labeling: Used as a photoaffinity label to study protein interactions and binding sites.
Molecular Biology: Employed in the identification and characterization of biomolecules.
Medicinal Chemistry: Investigated for its potential in drug development and therapeutic applications.
Industrial Applications: Utilized in the development of diagnostic tools and biosensors.
Mécanisme D'action
The mechanism of action of N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine involves the formation of a reactive nitrene species upon exposure to UV light. This nitrene can covalently bind to nearby molecules, allowing for the identification and characterization of molecular interactions. The biotinylated norspemidine moiety facilitates the detection and isolation of labeled biomolecules through affinity chromatography techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine)
- Sulfo-SANPAH (Sulfosuccinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate)
Uniqueness
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine is unique due to its combination of an azido-nitrophenyl group and a biotinylated norspemidine moiety. This combination allows for specific and efficient labeling of biomolecules, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C22H33N9O4S |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propylamino]propyl]pentanamide |
InChI |
InChI=1S/C22H33N9O4S/c23-30-29-15-7-8-16(18(13-15)31(34)35)25-11-3-9-24-10-4-12-26-20(32)6-2-1-5-19-21-17(14-36-19)27-22(33)28-21/h7-8,13,17,19,21,24-25H,1-6,9-12,14H2,(H,26,32)(H2,27,28,33)/t17-,19-,21-/m0/s1 |
Clé InChI |
XNCXYYZHGGLPHP-CUWPLCDZSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCNCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCNCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)






![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)


![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
